molecular formula C10H17ClN2O B13771997 [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride CAS No. 69781-89-1

[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride

Cat. No.: B13771997
CAS No.: 69781-89-1
M. Wt: 216.71 g/mol
InChI Key: FZMJXIXPNUUZBS-UHFFFAOYSA-N
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Description

[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride: is a chemical compound with the molecular formula C10H17ClN2O. It is known for its unique structure, which includes a phenoxy group substituted with two methyl groups at positions 3 and 5, an ethylamino group, and a chloride ion. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride typically involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce the corresponding amine derivative. Finally, the amine derivative is treated with hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is used in biological research to study its effects on cellular processes. It can act as a ligand for certain receptors, influencing cell signaling pathways and gene expression.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating various diseases due to its ability to interact with specific molecular targets.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including changes in gene expression, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • [2-(3,5-Dimethylphenoxy)ethylamino]azanium bromide
  • [2-(3,5-Dimethylphenoxy)ethylamino]azanium iodide
  • [2-(3,5-Dimethylphenoxy)ethylamino]azanium sulfate

Comparison: Compared to its analogs, [2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride is unique due to its chloride ion, which can influence its solubility, reactivity, and biological activity. The chloride ion can also affect the compound’s interaction with molecular targets, making it distinct from its bromide, iodide, and sulfate counterparts .

Properties

CAS No.

69781-89-1

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)ethylhydrazine;hydrochloride

InChI

InChI=1S/C10H16N2O.ClH/c1-8-5-9(2)7-10(6-8)13-4-3-12-11;/h5-7,12H,3-4,11H2,1-2H3;1H

InChI Key

FZMJXIXPNUUZBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCNN)C.Cl

Origin of Product

United States

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